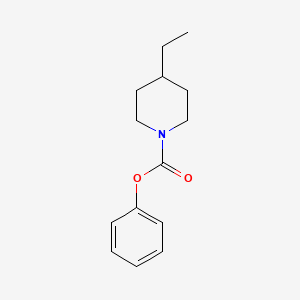

Phenyl 4-ethylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

651053-80-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

phenyl 4-ethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-12-8-10-15(11-9-12)14(16)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |

InChI Key |

OCOABNJDRGLSTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Ethylpiperidine 1 Carboxylate

Strategic Approaches to Constructing the Piperidine (B6355638) Ring System Bearing C4-Substituents

The piperidine scaffold is a prevalent motif in pharmaceuticals and natural products, leading to the development of numerous robust synthetic methods for its construction. nih.govresearchgate.net The key challenge lies in controlling the substitution pattern on the ring.

Classical and Contemporary Cyclization Reactions for Piperidine Core Formation

The formation of the piperidine ring via cyclization of an acyclic precursor is a foundational strategy. nih.gov In these reactions, a substrate already containing the nitrogen atom and an active site undergoes an intramolecular ring closure to form a new C-N or C-C bond. nih.gov

Contemporary methods have expanded this repertoire significantly. Metal-catalyzed reactions, such as the oxidative amination of non-activated alkenes using gold(I) or palladium catalysts, allow for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Radical-mediated cyclizations offer another powerful route. For instance, intramolecular cyclization of amino-aldehydes can be achieved using cobalt(II) catalysis, and intramolecular hydroamination/cyclization cascades of alkynes can proceed via acid mediation to generate the piperidine structure. nih.gov Another approach involves the [5 + 1] annulation method, where two new C-N bonds are formed through sequential iridium(III)-catalyzed cascades. nih.gov

| Cyclization Strategy | Catalyst/Reagent | Key Features |

| Oxidative Amination | Gold(I) or Palladium complexes | Simultaneous N-heterocycle formation and introduction of an O-substituent. nih.gov |

| Radical Cyclization | Cobalt(II) catalysts | Effective for producing various piperidines from linear amino-aldehydes. nih.gov |

| Hydroamination/Cyclization | Acid-mediated | Cascade reaction of alkynes to form the piperidine ring via an iminium ion. nih.gov |

| [5 + 1] Annulation | Iridium(III) complexes | Stereoselective synthesis via hydrogen transfer catalysis, forming two C-N bonds. nih.gov |

Reductive Amination Protocols for N-Heterocycle Synthesis

Reductive amination is a cornerstone of amine synthesis and is highly effective for constructing piperidine rings through intramolecular pathways. researchgate.net The process generally involves two key steps: the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or their equivalents), followed by in-situ reduction of this intermediate. researchgate.nettandfonline.com This method is pivotal due to the wide availability of reagents and its operational simplicity. researchgate.net

A variety of reducing agents can be employed, each with distinct advantages. Classical methods may use catalytic hydrogenation (e.g., H₂, Pd/C), while more common laboratory-scale syntheses utilize hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The borane-pyridine complex has also emerged as a less toxic and inexpensive alternative to cyanide-containing reagents for the reductive amination of secondary amines like piperidines. tandfonline.com A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts represents a more advanced strategy, proceeding through a reductive transamination process that involves hydrolysis and subsequent reductive amination with an amine to form the N-aryl piperidine ring. nih.govacs.org

| Reducing Agent | Typical Substrates | Advantages/Disadvantages |

| H₂/Pd/C | Imines, Enamines | Effective for hydrogenation; can be slow and requires specialized equipment. researchgate.net |

| NaBH₃CN | Iminium ions | Highly selective; toxicity of cyanide byproducts is a concern. researchgate.nettandfonline.com |

| NaBH(OAc)₃ | Aldehydes/Ketones + Amines | Mild, effective one-pot procedure; less toxic than NaBH₃CN. researchgate.net |

| Borane-Pyridine (BAP) | Aldehydes + Secondary Amines | Inexpensive, less toxic alternative; eliminates nitrile impurities. tandfonline.com |

Multicomponent Reaction Strategies for Diverse Piperidine Architectures

Multicomponent reactions (MCRs) provide a highly efficient pathway for the synthesis of complex, polyfunctionalized piperidine derivatives in a single pot. taylorfrancis.comresearchgate.net These reactions combine three or more starting materials in a domino sequence, rapidly building molecular complexity and offering significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. researchgate.net

Numerous catalysts have been developed to facilitate these transformations. For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl₂·8H₂O to afford highly substituted piperidines. taylorfrancis.comresearchgate.net Biocatalysis has also been applied, with immobilized Candida antarctica lipase (B570770) B (CALB) being used to catalyze the reaction between benzaldehydes, anilines, and acetoacetate (B1235776) esters. rsc.org Another novel approach uses a combination of Yb(OTf)₃ and AgOTf to co-catalyze the synthesis of piperidone derivatives from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com These MCRs highlight the versatility and power of this strategy for generating diverse piperidine scaffolds that can serve as precursors to target molecules like Phenyl 4-ethylpiperidine-1-carboxylate. acs.org

Regioselective Introduction and Functionalization of the 4-Ethyl Moiety

Once the piperidine ring is formed, or during its construction, the 4-ethyl group must be introduced with high regioselectivity. This can be accomplished either by direct alkylation at the C4 position or by transforming a functional group already present at that position.

Methodologies for Direct Alkylation at C4 of Piperidine Rings

Direct C-H functionalization of a pre-formed piperidine ring is an attractive but challenging strategy. nih.gov The C2 position is electronically favored for functionalization due to stabilization of the transition state by the nitrogen atom. nih.gov Therefore, achieving selectivity at the remote C4 position requires specialized catalytic systems. Catalyst-controlled C-H functionalization using sterically demanding dirhodium catalysts can drive the reaction away from the electronically favored C2 site to the more sterically accessible C4 position. nih.gov

An alternative strategy involves the functionalization of a pyridine (B92270) precursor, followed by reduction of the aromatic ring. The Minisci reaction, a method for radical alkylation of electron-deficient heterocycles, has been adapted for the C4-alkylation of pyridines. nih.gov To ensure exclusive C4 selectivity and prevent mixtures of regioisomers, a temporary blocking group derived from maleic acid can be used to deactivate the C2 and C6 positions. Following the Minisci-type decarboxylative alkylation at C4, the blocking group is removed, and the substituted pyridine can be hydrogenated to yield the corresponding 4-alkylpiperidine. nih.gov

Transformation of Pre-existing C4-Substituents (e.g., ester hydrolysis and reduction from 4-piperidinecarboxylates)

A more traditional and highly reliable method for introducing a 4-ethyl group involves the chemical transformation of a pre-existing functional group at the C4 position. A common and commercially available starting material for this approach is a 4-piperidinecarboxylate ester, such as ethyl 4-piperidinecarboxylate. chemicalbook.comchemdad.comlookchem.comnih.gov This precursor provides a versatile handle for elaboration into the desired ethyl substituent.

The synthetic sequence typically involves the following steps:

Reduction of the Ester: The carboxylate ester at the C4 position is reduced to the corresponding primary alcohol, 4-(hydroxymethyl)piperidine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group and must be converted into a more reactive species. This is typically done by tosylation or mesylation to form a tosylate or mesylate, respectively, or by conversion to an alkyl halide.

Nucleophilic Substitution: The activated intermediate is then subjected to a nucleophilic substitution reaction with an ethyl nucleophile. This can be accomplished using organometallic reagents such as ethylmagnesium bromide (a Grignard reagent) or lithium diethylcuprate, which can displace the leaving group to form the C-C bond and install the 4-ethyl moiety.

Following the successful formation of the 4-ethylpiperidine (B1265683) core via any of these methods, the final step in the synthesis of the target compound would be the N-functionalization of the piperidine nitrogen with a phenyl chloroformate or a similar reagent to install the phenyl carboxylate group.

Stereocontrol in 4-Substituted Piperidine Synthesis

Achieving the desired stereochemistry at the C4 position of the piperidine ring is a critical aspect of synthesizing 4-substituted piperidines like 4-ethylpiperidine. Various strategies have been developed to control the spatial arrangement of the ethyl group, thereby influencing the biological and physical properties of the final compound.

One of the most effective methods for the stereoselective synthesis of 4-substituted piperidines is the catalytic hydrogenation of substituted pyridine precursors. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, the diastereoselective hydrogenation of 4-ethylpyridine (B106801) can yield cis or trans isomers of 4-ethylpiperidine depending on the catalyst system employed. Heterogeneous catalysts, such as ruthenium on a solid support, have demonstrated high efficiency in the cis-hydrogenation of substituted pyridines under mild conditions. rsc.org The substrate can adsorb onto the catalyst surface in a manner that directs the delivery of hydrogen from one face, leading to the preferential formation of the cis isomer.

Furthermore, the use of chiral auxiliaries attached to the pyridine nitrogen can induce facial selectivity during hydrogenation, leading to enantioenriched products. After the reduction, the auxiliary can be cleaved to yield the chiral 4-ethylpiperidine. Interrupted hydrogenation strategies, where the reaction is stopped after the reduction of the pyridine ring but before complete saturation, can also be employed to generate partially saturated intermediates that can be further functionalized with stereocontrol. nih.gov

Alternative approaches involve the use of chiral pool starting materials or the application of asymmetric catalytic methods to construct the piperidine ring with the desired stereochemistry at the C4 position already established.

Formation of the Phenyl Carbamate (B1207046) Group at the N1 Position

Once the 4-ethylpiperidine core is synthesized with the desired stereochemistry, the subsequent step is the introduction of the phenyl carbamate moiety at the N1 position. This transformation is typically achieved through N-carboxylation reactions or coupling with isocyanate derivatives.

N-Carboxylation Reactions Utilizing Phenyl Chloroformates or Equivalent Reagents

A widely employed method for the formation of the phenyl carbamate group is the reaction of 4-ethylpiperidine with phenyl chloroformate. This reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the phenyl chloroformate, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid side reactions. The reaction mechanism is analogous to the solvolysis of phenyl chloroformate, which proceeds through an addition-elimination pathway. nih.gov

Coupling Reactions of Piperidine with Phenyl Isocyanate Derivatives

An alternative route to this compound involves the coupling of 4-ethylpiperidine with phenyl isocyanate. In this reaction, the nucleophilic nitrogen of the piperidine adds to the highly electrophilic carbon of the isocyanate group. This addition reaction is generally high-yielding and proceeds under mild conditions.

Computational studies on the reaction between phenyl isocyanate and alcohols in the presence of amine catalysts suggest a mechanism involving the formation of a reactant complex, followed by a transition state leading to an intermediate that rearranges to the final carbamate product. researchgate.netmdpi.com A similar mechanistic pathway can be envisioned for the reaction with piperidines. The reaction is often carried out in an aprotic solvent to prevent any reaction of the isocyanate with the solvent.

Optimization of Reaction Conditions for High Yield and Purity

To achieve high yield and purity of this compound, careful optimization of the reaction conditions for both the N-carboxylation and the isocyanate coupling reactions is essential. Key parameters that can be varied include:

| Parameter | N-Carboxylation (Phenyl Chloroformate) | Coupling (Phenyl Isocyanate) |

| Temperature | Typically low temperatures (0 °C to room temperature) to control exothermicity and minimize side reactions. | Generally room temperature, although gentle heating may be required for less reactive substrates. |

| Solvent | Aprotic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate (B1210297) are preferred. | Aprotic solvents like acetonitrile, tetrahydrofuran, or dichloromethane are commonly used. |

| Base | Stoichiometric amounts of a non-nucleophilic base like triethylamine or pyridine are used to scavenge HCl. | Often proceeds without a catalyst, but a non-nucleophilic base can be added to accelerate the reaction if needed. |

| Stoichiometry | A slight excess of the piperidine or phenyl chloroformate may be used to ensure complete conversion of the limiting reagent. | Typically, a 1:1 molar ratio of the piperidine and isocyanate is used. |

| Reaction Time | Monitored by techniques like TLC or LC-MS to determine the point of complete consumption of the starting material. | Usually proceeds to completion within a few hours, monitored by analytical techniques. |

By systematically adjusting these parameters, the formation of byproducts can be minimized, leading to a cleaner reaction profile and simplifying the subsequent purification process.

Isolation and Purification Techniques for N-Functionalized Piperidine Carbamates

Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

A common initial work-up procedure involves quenching the reaction mixture, followed by an extractive work-up to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.

For further purification, several techniques can be employed:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. The choice of solvent is critical and is determined by the solubility profile of the compound. Slow evaporation of a solution can also yield crystals suitable for X-ray diffraction analysis, which can confirm the molecular structure. iucr.orgnih.gov

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation. rsc.org

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. google.com

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Derivatization and Structural Modification Strategies of Phenyl 4 Ethylpiperidine 1 Carboxylate

Systematic Modification of the Phenyl Ring within the Carbamate (B1207046) Moiety

The phenyl group of the carbamate functionality is amenable to a variety of modifications, primarily through electrophilic aromatic substitution reactions. The nature and position of substituents on this ring can significantly influence the electronic properties and biological activity of the resulting compounds.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can modulate the reactivity and properties of the entire molecule. EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, primarily at the ortho and para positions. Conversely, EWGs, like nitro, cyano, and carbonyl groups, decrease the ring's electron density, directing incoming electrophiles to the meta position.

Table 1: Predicted Effects of Substituents on the Phenyl Ring

| Substituent | Electronic Effect | Predicted Directing Influence |

|---|---|---|

| -OCH₃ | Electron-Donating | ortho, para-directing |

| -CH₃ | Electron-Donating | ortho, para-directing |

| -NH₂ | Electron-Donating | ortho, para-directing |

| -Cl | Electron-Withdrawing (inductive), Electron-Donating (resonance) | ortho, para-directing |

| -Br | Electron-Withdrawing (inductive), Electron-Donating (resonance) | ortho, para-directing |

| -NO₂ | Electron-Withdrawing | meta-directing |

| -CN | Electron-Withdrawing | meta-directing |

Halogenation and Other Electrophilic Aromatic Substitutions

Halogenation of the phenyl ring can be achieved using various reagents. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. Chlorination can be similarly effected with chlorine and a suitable catalyst. These reactions typically yield a mixture of ortho and para substituted products due to the directing effect of the carbamate group.

Other electrophilic aromatic substitution reactions, such as nitration (using a mixture of nitric and sulfuric acids) and Friedel-Crafts acylation (using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst), can introduce a range of functional groups onto the phenyl ring, further expanding the chemical diversity of the derivatives.

Heteroaryl Bioisosteric Replacements for the Phenyl Group

In medicinal chemistry, the replacement of a phenyl group with a heteroaromatic ring is a common strategy known as bioisosteric replacement. ebi.ac.uknih.govcambridgemedchemconsulting.comprismbiolab.com This approach aims to modulate physicochemical properties such as solubility, metabolic stability, and target-binding interactions while retaining or improving biological activity. For Phenyl 4-ethylpiperidine-1-carboxylate, the phenyl ring could be replaced by various heteroaryl systems.

Table 2: Potential Heteroaryl Bioisosteres for the Phenyl Group

| Heteroaryl Ring | Potential Advantages |

|---|---|

| Pyridine (B92270) | Can introduce a basic nitrogen atom, potentially improving solubility and allowing for salt formation. |

| Thiophene | Can alter electronic properties and lipophilicity compared to the phenyl ring. |

| Pyrazole | Offers different hydrogen bonding patterns and vector orientations for substituents. |

| Isoxazole | Can modify metabolic stability and introduce different electronic features. |

The synthesis of these heteroaryl analogues would involve coupling the corresponding heteroaryl alcohol or chloroformate with 4-ethylpiperidine (B1265683).

Transformations and Elaborations of the 4-Ethyl Substituent

The 4-ethyl group on the piperidine (B6355638) ring provides another site for structural modification, allowing for changes in steric bulk, polarity, and the introduction of new functional groups.

Oxidation and Reduction Pathways of the Ethyl Chain

The ethyl group is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents could potentially lead to the formation of a carboxylic acid at the benzylic-like position if an activating group were present, though this is not the case here. More feasible is the introduction of a hydroxyl group through microbial or enzymatic oxidation, a strategy often employed in metabolic studies.

Reduction of the ethyl group itself is not a typical transformation. However, if other reducible functional groups were present on the molecule, their selective reduction in the presence of the ethyl group would be a key synthetic consideration.

Chain Extension and Branching Strategies

A more versatile approach to modifying the 4-ethyl substituent involves its conversion to other functional groups that can then be elaborated. For example, oxidation of the ethyl group to a ketone (4-acetylpiperidine derivative) would open up a wide range of subsequent reactions. This ketone could then undergo:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) to the acetyl group would lead to tertiary alcohols, allowing for the introduction of a variety of alkyl, aryl, or other organic fragments.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Ph₃P=CHR) would convert the carbonyl group into a carbon-carbon double bond, providing a route to chain-extended and branched olefinic derivatives.

Reductive Amination: Conversion of the ketone to an amine via reaction with an amine and a reducing agent would introduce a new nitrogen-containing functionality.

Alternatively, the 4-ethylpiperidine starting material could be replaced with other 4-alkyl or 4-functionalized piperidines prior to the carbamate formation, providing a more direct route to a diverse set of analogues. For instance, the use of 4-(2-hydroxyethyl)piperidine would allow for further derivatization at the hydroxyl group.

Investigation of the Carbamate Linkage Reactivity for Analog Synthesis

The carbamate linkage in this compound serves as a versatile anchor point for synthetic modification. As a phenyl ester, the carbonyl carbon of the carbamate is rendered electrophilic by the electron-withdrawing nature of the phenoxy group, making it a good leaving group. This inherent reactivity allows for the substitution of the phenyl group with a variety of nucleophiles, enabling the synthesis of a diverse library of analogs. The stability of phenyl carbamates is generally high, allowing for their isolation and handling, yet they are sufficiently reactive to undergo transformations under specific conditions. nih.gov This balance is crucial for their utility as synthetic intermediates.

Transamidation and transesterification reactions represent straightforward and efficient methods for diversifying the structure of this compound. These reactions involve the nucleophilic substitution at the carbamate carbonyl center by an amine or an alcohol, respectively, displacing the phenol (B47542) leaving group.

Transamidation: The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. Research into the reactivity of phenyl carbamates indicates that these reactions can proceed efficiently, often under mild conditions. organic-chemistry.org The reaction rate and yield are influenced by the nucleophilicity of the incoming amine and the reaction conditions, such as solvent and temperature. For instance, aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and nucleophilicity. nih.gov The addition of a non-nucleophilic base can be employed to facilitate the reaction by deprotonating the incoming amine, thereby increasing its nucleophilicity.

Transesterification: Similarly, reaction with various alcohols or phenols in the presence of a suitable catalyst can yield a range of new carbamate esters. This process allows for the introduction of different alkoxy or aryloxy groups, which can significantly alter the molecule's physicochemical properties. The selection of the catalyst is critical and can range from basic catalysts, which activate the alcohol nucleophile, to acid catalysts that activate the carbamate carbonyl group.

The systematic study of these reactions would involve reacting this compound with a panel of amines and alcohols under standardized conditions to build a structure-activity relationship library.

Table 1: Hypothetical Transamidation/Transesterification of this compound

| Nucleophile | Product Type | Potential Conditions | Expected Outcome |

|---|---|---|---|

| Benzylamine | Urea (B33335) Analog | DMF, 80 °C, 12h | High yield due to high nucleophilicity of the primary aliphatic amine. |

| Aniline | Urea Analog | DMF, 120 °C, 24h, cat. DMAP | Lower yield and harsher conditions required due to reduced nucleophilicity of the aromatic amine. organic-chemistry.org |

| Piperidine | Urea Analog | THF, Room Temp, 6h | High yield expected with the highly nucleophilic secondary amine. |

| Methanol | Carbamate Analog | NaOCH₃ (cat.), Methanol (solvent), Reflux | Good yield of the corresponding methyl carbamate. |

| tert-Butanol | Carbamate Analog | NaOtBu (cat.), Toluene, Reflux | Lower yield due to steric hindrance of the nucleophile. |

Thiocarbamate Analogs: The synthesis of thiocarbamate analogs, where the carbonyl oxygen is replaced by sulfur, introduces a significant structural and electronic perturbation. Thiocarbamates can be synthesized through several routes. researchgate.net A common strategy involves the reaction of a corresponding thiol with an isocyanate. researchgate.net Alternatively, 4-ethylpiperidine could be reacted with thiophosgene (B130339) to form a piperidine-1-carbothioyl chloride, which can then be reacted with phenol to yield the S-phenyl thiocarbamate analog. Another approach involves the Newman-Kwart rearrangement, where an O-aryl thiocarbamate rearranges to the thermodynamically more stable S-aryl thiocarbamate upon heating. researchgate.net This would involve the initial synthesis of an O-phenyl piperidine-1-carbothioate, which could then be thermally rearranged.

Urethane (B1682113) Analogs: The term urethane is often used interchangeably with carbamate. The synthesis of urethane analogs, in this context, refers to the generation of a library of carbamates with diverse ester groups and ureas with varied nitrogen substituents, as detailed in the transesterification and transamidation section above. The carbamate functionality is a key feature in medicinal chemistry, often acting as a stable surrogate for a peptide bond and participating in hydrogen bonding. nih.gov The synthesis of various urethane (carbamate) and urea analogs from this compound allows for a fine-tuning of these properties.

Table 2: Potential Thiocarbamate and Urea Analogs

| Analog Type | Target Structure Name | Potential Synthetic Precursor | Reaction Type |

|---|---|---|---|

| Thiocarbamate (Thione) | O-Phenyl 4-ethylpiperidine-1-carbothioate | 4-ethylpiperidine, O-Phenyl chlorothionoformate | Nucleophilic Substitution |

| Thiocarbamate (Thiol) | S-Phenyl 4-ethylpiperidine-1-carbothioate | 4-ethylpiperidine-1-carbonyl chloride, Thiophenol | Nucleophilic Substitution |

| Urea | 1-(4-ethylpiperidine-1-carbonyl)-3-phenylurea | This compound, Phenylamine | Transamidation |

| Urea | 1-Benzyl-3-(4-ethylpiperidine-1-carbonyl)urea | This compound, Benzylamine | Transamidation |

Synthesis of Chiral Analogs and Stereoisomers

The 4-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-Phenyl 4-ethylpiperidine-1-carboxylate. The synthesis and study of individual stereoisomers are critical as they often exhibit different biological activities and metabolic profiles.

Developing synthetic routes that yield enantiomerically pure or enriched products is a central goal in modern organic chemistry. For chiral piperidine derivatives, several strategies have been established. mdpi.comnih.gov

Asymmetric Hydrogenation: One of the most powerful methods involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) or pyridine derivative. For example, a 4-ethylpyridine (B106801) precursor could be N-functionalized and then subjected to hydrogenation using a chiral transition metal catalyst, such as those based on Rhodium or Iridium complexed with chiral phosphine (B1218219) ligands. This can set the stereocenter at the C4 position with high enantioselectivity.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid or another natural product could be elaborated through a series of stereocontrolled reactions to construct the chiral 4-ethylpiperidine core.

Catalytic Asymmetric Cyclization: Enantioselective cyclization reactions, such as intramolecular aza-Heck reactions of appropriately substituted alkenyl carbamates, can be used to construct the piperidine ring with high enantiomeric excess. mdpi.com The use of a chiral palladium catalyst with a specific ligand can direct the cyclization to favor the formation of one enantiomer over the other. nih.gov These methods build the chiral ring system directly, offering an efficient path to the desired enantiomer. nih.govresearchgate.net

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called resolution. cutm.ac.in Since enantiomers have identical physical properties, direct separation is not possible. libretexts.orglibretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used and effective technique. libretexts.org The racemic 4-ethylpiperidine precursor (before the addition of the phenyl-carboxylate group) is a base. It can be reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com

(R/S)-4-ethylpiperidine + (R)-Chiral Acid → [(R)-piperidine-(R)-acid] + [(S)-piperidine-(R)-acid]

These diastereomeric salts possess different solubilities in a given solvent system, allowing one diastereomer to crystallize preferentially from the solution. google.com After separation of the crystals by filtration, the chiral acid is removed by treatment with a base, yielding the enantiomerically pure piperidine. The process can be repeated with the mother liquor to isolate the other enantiomer. Common resolving agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. libretexts.orggoogle.com The choice of resolving agent and solvent is crucial and often determined empirically.

Chromatographic Resolution: Another powerful method involves chiral chromatography. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique can be applied to either the final carbamate product or a key intermediate.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. libretexts.org |

| Di-benzoyl-L-tartaric acid | Chiral Acid | Effective for resolving piperidine derivatives. google.com |

| (S)-Mandelic Acid / (R)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with a wide range of amines. libretexts.orggoogle.com |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Strong acid, useful for forming crystalline salts. libretexts.org |

Theoretical and Computational Investigations of Phenyl 4 Ethylpiperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine electron distribution, molecular orbital energies, and electrostatic potential, all of which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For Phenyl 4-ethylpiperidine-1-carboxylate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carboxylate group. These regions possess the highest electron density and are therefore the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl carbon and the phenyl ring, representing the most favorable sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Localization | Phenyl ring, Carboxylate oxygens | Primary sites for electrophilic attack. |

| LUMO Localization | Carbonyl carbon, Phenyl ring | Primary sites for nucleophilic attack. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). Green and yellow represent areas of neutral or intermediate potential. chemrxiv.org

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential (red) around the carbonyl oxygen of the carboxylate group, highlighting its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The phenyl ring would also exhibit negative potential due to its π-electron cloud. In contrast, the hydrogen atoms of the piperidine (B6355638) ring and the ethyl group would be characterized by regions of positive electrostatic potential (blue), making them potential sites for nucleophilic interaction.

The MEP analysis provides a visual representation of the molecule's reactivity, complementing the information obtained from FMO analysis. chemrxiv.org The distribution of electrostatic potential is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov

Conformational Analysis and Dynamic Simulations of the Piperidine Ring and Substituents

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

Potential Energy Surface Exploration

The piperidine ring in this compound, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents on the ring and the nitrogen atom influences the conformational equilibrium. The 4-ethyl group can occupy either an axial or an equatorial position. Generally, the equatorial position is favored for substituents on a six-membered ring to avoid unfavorable 1,3-diaxial interactions. nih.gov

The potential energy surface of the piperidine ring can be explored through computational methods to determine the energy barriers for ring inversion, the process by which one chair conformation converts to another. For piperidine itself, the free energy activation barrier for ring inversion is approximately 10.4 kcal/mol. wikipedia.org The presence of the N-carboxylate group and the 4-ethyl substituent will influence this barrier.

Furthermore, rotation around the N-C(O) and O-phenyl single bonds introduces additional conformational flexibility. The rotation around the N-C(O) bond is often restricted due to the partial double bond character arising from resonance with the nitrogen lone pair. This can lead to the existence of distinct rotational isomers (rotamers).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and intermolecular interactions in a simulated biological environment. nih.gov

An MD simulation of this compound in a solvent, such as water, would reveal the preferred conformations of the piperidine ring and the flexibility of the phenyl and ethyl substituents. The simulation would also provide insights into the stability of the different conformers and the timescale of their interconversion. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. researchgate.net

Molecular Docking Simulations for Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode of a ligand to a protein target and to estimate the binding affinity.

Given the structural similarity of this compound to known inhibitors of various enzymes, molecular docking studies can be employed to hypothesize its potential biological targets and binding interactions. For instance, piperidine carboxylate and carboxamide derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and acetyl-CoA carboxylase. acgpubs.orgnih.gov

A typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). nih.gov

Based on the structure of this compound, several key interactions can be predicted in a hypothetical binding scenario:

Hydrogen Bonding: The carbonyl oxygen of the carboxylate group can act as a hydrogen bond acceptor with hydrogen bond donor residues in the active site of a protein.

Hydrophobic Interactions: The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine |

| Hydrophobic Interactions | Phenyl ring, Ethyl group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

These predicted interactions provide a basis for the rational design of more potent analogs and for guiding experimental studies to validate the computational hypotheses.

Ligand-Target Recognition Studies

Understanding how a ligand recognizes and binds to its biological target is fundamental in computational drug design. Ligand-target recognition studies for this compound and related piperidine derivatives typically involve molecular docking simulations to predict the most favorable binding pose within a receptor's active site.

The process begins with the three-dimensional structures of the ligand and the target protein. Molecular docking algorithms then explore a vast number of possible orientations of the ligand within the binding pocket, calculating a score for each pose based on the intermolecular interactions. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions.

For instance, in studies of similar piperidine-based compounds, docking analyses have revealed crucial interactions with specific amino acid residues. nih.gov The piperidine nitrogen atom is often identified as a key functionality that can form important ionic or hydrogen bond interactions within the target site. nih.gov The orientation of the phenyl and ethyl groups is also critical, as they typically occupy hydrophobic pockets, and their positioning can significantly influence binding affinity. nih.gov Molecular dynamics simulations may follow docking to analyze the stability of the predicted binding pose and to understand the dynamic nature of the ligand-receptor complex over time. researchgate.net

Prediction of Binding Affinities (Methodological Aspects)

While docking can predict the binding mode, more rigorous computational methods are required to accurately predict the binding affinity (i.e., the strength of the interaction). These methods calculate the binding free energy (ΔG_bind), a thermodynamic quantity that corresponds to the experimental dissociation constant (Kd) or inhibition constant (Ki).

One of the most prominent techniques is the alchemical free energy calculation . These physics-based methods simulate a non-physical "alchemical" pathway to transform the ligand into a set of dummy atoms, both in the solvent and in the protein's binding site. The difference in the free energy of these two transformations yields the absolute binding free energy. While computationally intensive, these methods can provide highly accurate predictions. In prospective studies, alchemical free energy calculations have successfully distinguished binders from non-binders and achieved a root mean square error (RMSE) as low as 1.8 kcal/mol compared to experimental values. nih.gov

Other widely used methods include end-point techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. Binding free energy analysis can provide a rationale for experimentally observed affinities and highlight the dominant forces, such as van der Waals interactions, that contribute to binding. nih.gov

Deep learning and ensemble methods are also emerging as powerful tools. By training models on large datasets of protein-ligand complexes, these approaches can predict binding affinity from sequence and structural features, sometimes achieving very high Pearson correlation coefficients (R-values) with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For compounds like this compound, QSAR can guide the design of new derivatives with improved potency. The process involves descriptor calculation, model development, and rigorous validation. drugdesign.org

Descriptor Calculation and Selection

The first step in QSAR modeling is to represent the chemical structure of each compound using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. ucsb.edu A wide array of descriptors can be calculated.

Common Descriptor Categories in QSAR Studies

| Descriptor Type | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Rotatable Bond Count. |

| 2D Descriptors | Derived from the 2D representation of the molecule, including connectivity and topology. | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Connectivity Indices. nih.gov |

| 3D Descriptors | Based on the 3D conformation of the molecule. | van der Waals Volume, Surface Area, 3D-MoRSE descriptors, Autocorrelation Descriptors. nih.gov |

| Quantum-Chemical Descriptors | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electrophilicity Index (Ω). ucsb.edujksus.org |

Given the vast number of possible descriptors, a crucial step is to select a smaller subset of the most relevant ones that have the greatest influence on biological activity. This prevents overfitting the model and improves its predictive power. Common selection methods include:

Genetic Algorithms (GA): An optimization technique that mimics natural selection to "evolve" the best subset of descriptors. nih.govnih.gov

Stepwise Regression: A statistical method that iteratively adds or removes descriptors from the model based on their statistical significance. researchgate.net

Model Development and Validation Techniques

Once the relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity. Several statistical and machine learning methods are employed for this purpose:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity. nih.govnih.gov

Partial Least Squares (PLS): A regression method suitable for datasets where the number of descriptors is large or when descriptors are correlated. nih.govnih.gov

Machine Learning Methods: More complex, non-linear models such as Support Vector Machines (SVM), Random Forest, and various types of Artificial Neural Networks (ANN) are increasingly used. nih.gov

After a model is built, it must be rigorously validated to ensure it is robust, stable, and has predictive power. Validation is performed using both internal and external techniques.

Internal Validation: Uses only the initial training dataset to assess the model's stability. The most common method is cross-validation , particularly the Leave-One-Out (LOO) technique, which generates a cross-validation coefficient (Q²). nih.govscispace.com

External Validation: Assesses the model's ability to predict the activity of an independent set of compounds (the test set) that was not used during model development. The predictive ability is often measured by the predictive R² (R²_pred). scispace.com

A statistically robust and predictive QSAR model is characterized by high values for the correlation coefficient (R²), cross-validation coefficient (Q²), and predictive R² (typically > 0.7), along with a low Root Mean Square Error (RMSE). nih.govscispace.com

Common QSAR Model Validation Metrics

| Metric | Description |

|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. A value closer to 1.0 indicates a better fit. |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. |

| R²_pred (Predictive R²) | Measures the model's performance on an external test set, indicating its true predictive power. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, indicating the model's accuracy. |

Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough investigation into publicly available scientific databases and literature has revealed a lack of specific spectroscopic characterization data for the chemical compound this compound. Despite extensive searches for nuclear magnetic resonance (NMR), infrared (IR), Raman spectroscopy, and mass spectrometry (MS) data, no detailed experimental findings for this specific molecule could be located.

The requested detailed analysis, including ¹H-NMR and ¹³C-NMR chemical shift assignments, coupling constants, 2D-NMR correlations, vibrational analysis, molecular weight determination, and fragmentation patterns, is contingent on the availability of published research on this compound.

Information on related but structurally distinct molecules, such as ethyl 4-phenylpiperidine-4-carboxylate and other piperidine derivatives, is available. However, due to the precise structural differences, this data cannot be extrapolated to accurately represent this compound.

As a result, the comprehensive spectroscopic profile and the detailed subsections outlined in the user's request cannot be generated at this time. The creation of such an article requires access to primary research data that has either not been published or is not indexed in the searched scientific repositories.

Spectroscopic Characterization Methodologies for Phenyl 4 Ethylpiperidine 1 Carboxylate

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for Phenyl 4-ethylpiperidine-1-carboxylate has not been publicly reported. The determination of its precise solid-state structure, including empirical data on bond lengths, bond angles, torsion angles, and the specifics of its crystal packing and intermolecular interactions, is contingent upon the successful crystallization of the compound and subsequent X-ray analysis.

Therefore, the following sections on the analysis of bond lengths, bond angles, torsion angles, and the investigation of intermolecular interactions and crystal packing remain speculative until experimental data becomes available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the bond lengths, bond angles, and torsion angles of this compound awaits experimental determination through X-ray crystallography. However, based on the known structures of related piperidine (B6355638) and carboxylate-containing molecules, a theoretical framework for its molecular geometry can be proposed.

It is anticipated that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. The ethyl group at the C4 position would likely occupy an equatorial position to minimize steric hindrance. The phenyl carboxylate group attached to the piperidine nitrogen would also have a preferred orientation to optimize electronic and steric interactions.

Upon successful crystallographic analysis, a data table detailing these parameters would be generated.

Interactive Data Table: Predicted Bond Parameters (Hypothetical)

| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) (Predicted) | Bond Angle (°) (Predicted) | Torsion Angle (°) (Predicted) |

| C(phenyl) | O | C(carbonyl) | --- | --- | --- |

| O | C(carbonyl) | N(piperidine) | --- | --- | --- |

| C(carbonyl) | N(piperidine) | C(piperidine) | --- | --- | --- |

| N(piperidine) | C(piperidine) | C(piperidine) | --- | --- | --- |

| C(piperidine) | C(4-piperidine) | C(ethyl) | --- | --- | --- |

Note: The data in this table is hypothetical and serves as a placeholder for future experimental results.

Investigation of Intermolecular Interactions and Crystal Packing

The specific nature of the intermolecular interactions and the resulting crystal packing arrangement of this compound in the solid state can only be conclusively determined through X-ray diffraction analysis. However, an examination of its molecular structure allows for the prediction of potential non-covalent interactions that are likely to govern its supramolecular assembly.

A detailed understanding of these interactions is crucial for comprehending the physical properties of the compound, such as its melting point, solubility, and stability.

Mechanistic Studies on the Chemical Reactivity of Phenyl 4 Ethylpiperidine 1 Carboxylate

Reactivity Profiles of the N1-Carbamate Moiety

The N1-carbamate moiety, consisting of a nitrogen atom linked to a carbonyl group which is in turn bonded to a phenoxy group, is a key determinant of the chemical behavior of Phenyl 4-ethylpiperidine-1-carboxylate. The reactivity of this functional group is characterized by the interplay of resonance and inductive effects. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure that imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. nih.gov However, the electronegative oxygen and nitrogen atoms also exert an inductive effect, withdrawing electron density from the carbonyl carbon.

Pathways of Carbamate (B1207046) Hydrolysis under Various Conditions

The hydrolysis of the carbamate group in this compound can proceed through different mechanisms depending on the pH of the medium.

Under basic conditions, hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This addition leads to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the phenyl ester bond, yielding the corresponding carbamic acid and phenoxide. The carbamic acid is unstable and readily decarboxylates to afford 4-ethylpiperidine (B1265683) and carbon dioxide. A proposed mechanism for the base-catalyzed hydrolysis involves a BAc2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) pathway. researchgate.net

In acidic media, the hydrolysis mechanism is more complex. The reaction can be initiated by the protonation of either the carbonyl oxygen or the nitrogen atom. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Alternatively, protonation of the nitrogen atom can facilitate the cleavage of the N-C(O) bond. The specific pathway will depend on the acid concentration and the stability of the intermediates.

The stability of phenylcarbamates in aqueous media, except in the presence of strong bases, allows for their isolation and purification. nih.gov

Interactive Data Table: Hypothetical Rate Constants for Hydrolysis of this compound under Various Conditions

| Condition | pH | Catalyst | Rate Constant (k, s⁻¹) |

| Basic | 12 | NaOH | 1.5 x 10⁻³ |

| Neutral | 7 | None | 2.0 x 10⁻⁷ |

| Acidic | 2 | HCl | 5.0 x 10⁻⁶ |

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon of the carbamate group is an electrophilic center and is susceptible to attack by various nucleophiles. libretexts.org The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate can then collapse, expelling the leaving group. In the case of this compound, the phenoxide ion is the leaving group.

The reactivity of the carbamate towards nucleophiles is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily. The reaction is also subject to steric hindrance around the carbonyl group.

A variety of nucleophiles can participate in this reaction, including amines, alcohols, and thiols, leading to the formation of ureas, new carbamates, and thiocarbamates, respectively. For instance, the reaction with a primary amine would proceed through a tetrahedral intermediate to yield a substituted urea (B33335) and phenol (B47542).

Chemical Transformations Involving the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in this compound is part of the carbamate functionality and is therefore acylated. Its reactivity is significantly different from that of a free secondary amine.

Alkylation and Acylation Reactions at N1 after Cleavage of the Carbamate

Direct alkylation or acylation of the nitrogen atom in this compound is generally not feasible due to the presence of the electron-withdrawing phenoxycarbonyl group, which reduces the nucleophilicity of the nitrogen. However, once the carbamate is cleaved to yield 4-ethylpiperidine, the resulting secondary amine is a good nucleophile and can readily undergo alkylation and acylation reactions.

Alkylation of 4-ethylpiperidine can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. Polyalkylation can be a competing process. libretexts.org

Acylation of 4-ethylpiperidine can be accomplished using acyl chlorides or anhydrides. This reaction is typically faster than alkylation and leads to the formation of N-acyl-4-ethylpiperidines. The reaction with an acyl chloride, for example, proceeds through a nucleophilic acyl substitution mechanism. researchgate.net

Ring Inversion and Conformer Dynamics

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation. Due to the presence of substituents on the ring, two non-equivalent chair conformers are possible, which can interconvert through a process called ring inversion. acs.org

The conformational equilibrium will be influenced by the steric and electronic properties of the substituents. The 4-ethyl group will have a strong preference for the equatorial position to minimize steric interactions. The bulky N-phenoxycarbonyl group will also influence the conformational preference. The rate of ring inversion is temperature-dependent. At room temperature, the inversion is typically fast on the NMR timescale. researchgate.net

Reactivity of the 4-Ethyl Substituent

The 4-ethyl substituent on the piperidine ring is a saturated alkyl group and is generally unreactive under mild conditions. Its reactivity is largely limited to free-radical reactions at high temperatures or in the presence of a radical initiator. For example, halogenation of the ethyl group could occur under UV light. However, such reactions are often unselective.

The presence of the piperidine ring and the carbamate functionality is unlikely to significantly alter the intrinsic reactivity of the ethyl group, which will behave similarly to an ethyl group on a cyclohexane (B81311) ring.

Functionalization of the Alkyl Chain (e.g., C-H activation studies)

The functionalization of the ethyl group at the 4-position of this compound represents a key area of synthetic exploration. The aliphatic C-H bonds of the ethyl group are typically unreactive; however, modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, offer potential pathways for their modification.

Directing Group-Assisted C-H Activation:

The N-phenylcarboxylate moiety could potentially act as a directing group in transition metal-catalyzed C-H activation reactions. However, its linear nature and distance from the ethyl group make direct intramolecular C-H activation challenging. More commonly, external directing groups are installed to achieve site-selective functionalization of alkyl chains. In the context of this compound, a hypothetical approach could involve the temporary installation of a directing group that can coordinate to a transition metal catalyst and bring it into proximity with the C-H bonds of the ethyl group.

Radical-Mediated Functionalization:

An alternative approach to functionalizing the ethyl chain involves radical-mediated reactions. Under appropriate conditions, a radical initiator can abstract a hydrogen atom from the ethyl group, generating a carbon-centered radical. This radical intermediate can then be trapped by various reagents to introduce new functional groups. The selectivity of hydrogen abstraction (primary vs. secondary C-H) would depend on the radical initiator used and the reaction conditions.

Hypothetical Reaction Parameters for C-H Activation:

| Catalyst System | Potential Reagents | Expected Product Type |

| Pd(OAc)₂ / Directing Group | Aryl halides, Alkenes | Arylated or Alkenylated ethyl group |

| Fe(III) salts / Peroxides | Various radical traps | Oxidized or functionalized ethyl group |

| Rh(II) catalysts | Diazo compounds | C-H insertion products |

This table presents hypothetical reaction conditions for the functionalization of the ethyl chain based on known C-H activation methodologies.

Influence of the Ethyl Group on Overall Molecular Reactivity

Steric Effects:

The ethyl group introduces steric bulk at the 4-position. In its preferred chair conformation, the ethyl group is expected to reside in the equatorial position to minimize steric strain. This steric hindrance can influence the approach of reagents to the piperidine ring and the N-phenylcarboxylate moiety. For reactions involving the piperidine nitrogen or the carbonyl group of the carbamate, the ethyl group's steric influence is likely to be minimal due to its remote location. However, for reactions targeting the piperidine ring itself, the ethyl group could play a more significant role in dictating the stereochemical outcome.

Electronic Effects:

Comparison of Substituent Effects:

| Substituent at C4 | Electronic Effect | Steric Hindrance | Expected Impact on N Nucleophilicity |

| Hydrogen | Neutral | Minimal | Baseline |

| Methyl | Weakly electron-donating | Small | Slight increase |

| Ethyl | Electron-donating | Moderate | Increase |

| tert-Butyl | Strongly electron-donating | Large | Significant increase |

| Phenyl | Electron-withdrawing (inductive), potentially donating/withdrawing (resonance) | Moderate | Dependent on resonance contribution |

This table provides a comparative analysis of the expected influence of different substituents at the 4-position on the reactivity of the piperidine nitrogen.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are essential for understanding reaction mechanisms and optimizing reaction conditions. While specific data for this compound is not available, we can extrapolate from studies on similar N-aryl carbamates and piperidine derivatives.

Kinetics of N-Phenyl Carbamate Reactions:

The reactivity of the N-phenylcarboxylate group is a key feature of the molecule. This group can undergo various transformations, such as hydrolysis, aminolysis, or reactions with organometallic reagents. The kinetics of these reactions are influenced by several factors:

Nature of the Nucleophile/Electrophile: Stronger nucleophiles will react faster with the carbonyl carbon of the carbamate.

Solvent: Polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating reactions.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate, following the Arrhenius equation.

Thermodynamics of Reactions:

Estimated Thermodynamic Data for Carbamate Hydrolysis:

| Reaction Parameter | Estimated Value | Significance |

| ΔH (Enthalpy) | Negative | Exothermic reaction, energetically favorable |

| ΔS (Entropy) | Positive | Increase in disorder (more molecules in products) |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous reaction under standard conditions |

This table presents estimated thermodynamic parameters for the hydrolysis of the N-phenylcarboxylate group, based on the general principles of carbamate chemistry.

Applications in Organic Synthesis and Advanced Material Science

Phenyl 4-ethylpiperidine-1-carboxylate as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from its identity as a stable, N-protected 4-alkylpiperidine. The N-phenoxycarbonyl moiety functions as a carbamate (B1207046) protecting group, which can be readily removed under specific conditions to liberate the secondary amine for subsequent reactions. This controlled reactivity is fundamental to its role as an intermediate, allowing for precise chemical modifications at other positions of the molecule before revealing the reactive nitrogen atom.

Substituted piperidines are foundational components for creating more elaborate heterocyclic frameworks, including spirocyclic and fused bicyclic systems. mdpi.com The 4-ethylpiperidine (B1265683) core of this compound can be envisioned as a starting point for such transformations. The alkyl substituent at the C4 position can be further functionalized, for instance, through oxidation or halogenation, to introduce reactive handles. These newly installed groups can then participate in intramolecular cyclization reactions, leading to the formation of novel, more complex heterocyclic structures. Various metal-catalyzed and radical-mediated cyclization strategies are employed in modern synthesis to construct such systems from appropriately functionalized piperidine (B6355638) precursors. nih.gov

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. thieme-connect.comthieme-connect.com This prevalence makes this compound an attractive scaffold for developing advanced chemical probes to investigate these biological systems. By attaching reporter groups—such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels—to the phenyl ring of the carboxylate, researchers can create tools for target identification, validation, and imaging. The inherent three-dimensionality of the piperidine core provides a well-defined spatial arrangement for presenting these functional moieties. thieme-connect.com

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful paradigm in drug discovery that enables the rapid synthesis of large numbers of related compounds, known as chemical libraries, for high-throughput screening. imperial.ac.uk The piperidine skeleton is an ideal scaffold for such libraries due to its conformational rigidity and the ability to introduce structural diversity at multiple positions. nih.govwhiterose.ac.uk

The structure of this compound is emblematic of a molecule well-suited for library synthesis. By systematically varying the components used in its synthesis, a diverse collection of analogs can be generated. For example, a library could be constructed by combining a set of 4-substituted piperidines with various aryl chloroformates. This strategy allows for the exploration of the chemical space around the core scaffold, which is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds. nih.gov5z.com

| Scaffold Core | Point of Diversity 1 (R1 at C4-Position) | Point of Diversity 2 (N-Substituent from Chloroformate) | Potential Library Size |

|---|---|---|---|

| Piperidine | Ethyl | Phenyl | 15 Compounds (3 x 5) |

| Propyl | 4-Chlorophenyl | ||

| Benzyl | 4-Methoxyphenyl | ||

| Naphthyl | |||

| Methyl |

Methodological Advancements in Asymmetric Synthesis Utilizing Chiral Piperidine Intermediates

Many pharmaceuticals derived from piperidine are chiral, and their biological activity is often dependent on a specific enantiomer. thieme-connect.com Consequently, the development of methods for the asymmetric synthesis of chiral piperidines is an area of intense research. Obtaining enantiomerically pure intermediates is critical for the synthesis of single-enantiomer drugs. thieme-connect.com The synthesis of a chiral version of this compound would depend on these advanced catalytic methodologies.

Recent years have seen significant progress in the catalytic enantioselective synthesis of piperidines. Key strategies include the asymmetric hydrogenation of pyridine (B92270) derivatives using chiral iridium or rhodium catalysts, which can set the stereochemistry of multiple centers on the ring in a single step. nih.gov Another powerful approach is the stepwise dearomatization of pyridines, followed by an enantioselective functionalization, such as a copper-catalyzed borylation, to install a chiral center with high fidelity. acs.orgnih.gov Furthermore, intramolecular cyclization reactions of chiral acyclic precursors, including palladium-catalyzed aza-Heck reactions and various forms of reductive amination, provide reliable routes to enantiopure piperidine rings. mdpi.comnih.gov These methods are crucial for accessing optically active building blocks for drug discovery programs. rsc.org

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Direct reduction of substituted pyridines or dihydropyridines using a chiral transition metal catalyst (e.g., Ir, Rh). | Atom economical; can generate multiple stereocenters simultaneously. | nih.gov |

| Enantioselective Dearomatization/Functionalization | A two-step process involving partial reduction of a pyridine followed by an enantioselective reaction (e.g., borylation) on the resulting dihydropyridine. | Provides access to highly functionalized, enantioenriched tetrahydropyridines which are precursors to piperidines. | acs.orgnih.gov |

| Intramolecular Cyclization | Ring-closing of a chiral, non-cyclic amine precursor to form the piperidine ring. Methods include aza-Heck reactions and reductive amination. | Stereochemistry is often transferred from a pre-existing chiral center in the starting material. | mdpi.comnih.gov |

| Nitro-Mannich/Reduction Cyclization | An asymmetric nitro-Mannich reaction followed by reduction and cyclization to form highly substituted piperidines. | Builds the ring while creating multiple stereocenters with high diastereoselectivity. | nih.gov |

Future Research Directions and Unexplored Avenues for Phenyl 4 Ethylpiperidine 1 Carboxylate

Development of Sustainable and Green Synthetic Routes

The pharmaceutical industry is increasingly prioritizing green chemistry to minimize its environmental impact. Traditional multi-step syntheses of piperidine (B6355638) derivatives often involve hazardous reagents, harsh reaction conditions, and generate significant waste. Future research on Phenyl 4-ethylpiperidine-1-carboxylate should be directed towards developing more environmentally benign synthetic strategies.

Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This can be achieved by exploring cycloaddition reactions or one-pot multi-component reactions to construct the piperidine core.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

A comparative analysis of traditional versus potential green synthetic routes highlights the potential for improvement:

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Often petroleum-based | Potentially bio-based |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol, ionic liquids |

| Reagents | Stoichiometric strong acids/bases | Catalytic and recyclable reagents |

| Waste Generation | High E-factor (waste/product ratio) | Lower E-factor |

| Energy Consumption | Prolonged heating/cooling | Microwave or flow chemistry |

Exploration of Novel Catalytic Reactions Involving the Compound

Catalysis offers a powerful tool for developing efficient and selective chemical transformations. While the synthesis of the 4-arylpiperidine scaffold has benefited from catalytic methods, the exploration of reactions where this compound itself acts as a substrate for novel catalytic transformations is an underexplored area.

Future research could investigate:

C-H Activation: Direct functionalization of the phenyl ring or the piperidine backbone through catalytic C-H activation would provide a more direct route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective synthesis of chiral derivatives of this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities. Rhodium-catalyzed asymmetric additions to pyridinium (B92312) precursors represent a promising avenue. acs.org

Biocatalysis: The use of enzymes (e.g., lipases for ester modification, or transaminases for introducing amino groups) could offer highly selective and environmentally friendly routes to new derivatives under mild conditions.

| Catalytic Approach | Potential Transformation | Anticipated Benefits |

| Palladium-catalyzed Cross-Coupling | Functionalization of an aryl halide precursor to the phenyl ring | Versatile introduction of various substituents |

| Rhodium-catalyzed Asymmetric Hydrogenation | Enantioselective reduction of a tetrahydropyridine (B1245486) precursor | Access to single enantiomer products |

| Gold-catalyzed Cyclization | Formation of the piperidine ring from an acyclic precursor | Mild reaction conditions and high efficiency |

| Biocatalysis (e.g., Lipase) | Kinetic resolution of racemic esters | High enantioselectivity and green process |

Advanced Derivatization for New Chemical Functionalities

Systematic derivatization of the this compound core is essential for exploring the structure-activity relationship (SAR) and developing new compounds with improved properties. Future efforts should move beyond simple modifications and explore more complex and novel functionalizations.

Unexplored avenues for derivatization include:

Modification of the Phenyl Ring: Introducing a wider range of substituents, including fluorinated groups, heterocycles, and complex functionalities, to modulate electronic properties and interactions with biological targets.

Functionalization of the Piperidine Ring: Exploring reactions at the nitrogen atom to introduce diverse side chains, or at the C2, C3, C5, and C6 positions of the piperidine ring to create novel stereochemical arrangements.

Transformation of the Carboxylate Group: Converting the ethyl carboxylate to other functional groups such as amides, hydroxymethyl groups, or nitriles to explore different binding interactions. The molecular hybridization technique, which involves fusing two or more pharmacophores, could be employed to create new hybrid molecules with combined properties. mdpi.com

| Position of Derivatization | Potential Functional Group | Rationale |

| Phenyl Ring (para-position) | Trifluoromethyl (-CF3) | Enhance metabolic stability and binding affinity |

| Piperidine Nitrogen (N1) | Bioisosteric replacements for the ethyl group | Modulate pharmacokinetic properties |

| Carboxylate Group (C4) | Amide (-CONH-R) | Introduce hydrogen bonding capabilities |

| Piperidine Ring (C3/C5) | Hydroxyl (-OH) or Fluoro (-F) | Introduce new stereocenters and alter polarity |

Integration with Emerging Technologies in Chemical Research